MLCK Peptide, control

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido MLCK, control es un compuesto que actúa como una cinasa de cadena ligera de miosina. La cinasa de cadena ligera de miosina es una proteína cinasa específica de serina/treonina que fosforila la cadena ligera reguladora de la miosina II. Esta fosforilación es crucial para la contracción muscular y varios procesos celulares. El péptido MLCK, control se utiliza a menudo en la investigación científica para estudiar la regulación de la actividad de la cinasa de cadena ligera de miosina y sus efectos sobre las funciones celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del péptido MLCK, control implica la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida. A continuación, se añade secuencialmente aminoácidos protegidos, y cada acoplamiento de aminoácidos se ve facilitado por reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt). Después de ensamblar la cadena peptídica, se escinde de la resina y se desprotege utilizando ácido trifluoroacético (TFA) en presencia de eliminadores de productos secundarios como el agua, el triisopropilsilano (TIS) y el etanodiol (EDT) .

Métodos de producción industrial

La producción industrial del péptido MLCK, control suele implicar la SPPS a gran escala. Se utilizan sintetizadores de péptidos automatizados para agilizar el proceso y garantizar una alta pureza y rendimiento. El péptido sintetizado se purifica entonces mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido MLCK, control se somete principalmente a reacciones de fosforilación. Puede ser fosforilado por la cinasa de cadena ligera de miosina en presencia de iones calcio y calmodulina. Esta fosforilación es esencial para su actividad biológica .

Reactivos y condiciones comunes

La fosforilación del péptido MLCK, control requiere iones calcio, calmodulina y trifosfato de adenosina (ATP). La reacción suele tener lugar en una solución tamponada a pH y temperatura fisiológicos .

Principales productos formados

El principal producto formado a partir de la fosforilación del péptido MLCK, control es el péptido fosforilado, que puede entonces interactuar con las cadenas ligeras de miosina para regular la contracción muscular y otros procesos celulares .

Aplicaciones de la investigación científica

El péptido MLCK, control se utiliza ampliamente en la investigación científica para estudiar la regulación de la actividad de la cinasa de cadena ligera de miosina y sus efectos sobre las funciones celulares. Tiene aplicaciones en diversos campos, entre ellos:

Química: Se utiliza para investigar las vías bioquímicas que implican la cinasa de cadena ligera de miosina y su papel en los procesos celulares

Biología: Ayuda a comprender la regulación de la contracción muscular y la motilidad celular

Medicina: Se utiliza en la investigación relacionada con las enfermedades cardiovasculares, el cáncer y los trastornos gastrointestinales, donde la cinasa de cadena ligera de miosina desempeña un papel crucial

Industria: Se aplica en el desarrollo de agentes terapéuticos dirigidos a la cinasa de cadena ligera de miosina para el tratamiento de diversas enfermedades

Aplicaciones Científicas De Investigación

MLCK Peptide, control is widely used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions. It has applications in various fields, including:

Chemistry: Used to investigate the biochemical pathways involving myosin light-chain kinase and its role in cellular processes

Biology: Helps in understanding the regulation of muscle contraction and cell motility

Medicine: Used in research related to cardiovascular diseases, cancer, and gastrointestinal disorders, where myosin light-chain kinase plays a crucial role

Industry: Applied in the development of therapeutic agents targeting myosin light-chain kinase for treating various diseases

Mecanismo De Acción

El péptido MLCK, control ejerce sus efectos al interactuar con la cinasa de cadena ligera de miosina. El péptido es fosforilado por la cinasa de cadena ligera de miosina en presencia de iones calcio y calmodulina. Esta fosforilación activa las cadenas ligeras de miosina, lo que lleva a la contracción muscular y otros procesos celulares. Los objetivos moleculares implicados incluyen la cadena ligera reguladora de la miosina II y los filamentos de actina .

Comparación Con Compuestos Similares

El péptido MLCK, control es único en su interacción específica con la cinasa de cadena ligera de miosina. Entre los compuestos similares se incluyen:

ML-9: Otro inhibidor que se dirige a la cinasa de cadena ligera de miosina y afecta a su actividad.

Péptidos que se unen a la calmodulina: Péptidos que interactúan con la calmodulina y modulan su actividad, afectando indirectamente a la cinasa de cadena ligera de miosina.

En comparación con estos compuestos, el péptido MLCK, control está específicamente diseñado para estudiar la fosforilación y regulación de la cinasa de cadena ligera de miosina sin inhibir su actividad .

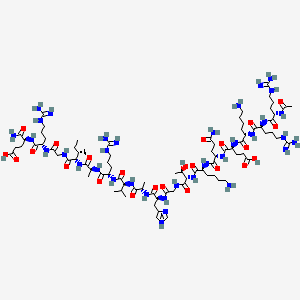

Propiedades

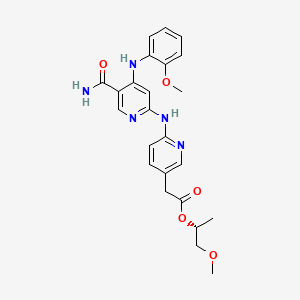

Fórmula molecular |

C84H149N35O24 |

|---|---|

Peso molecular |

2033.3 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |

Clave InChI |

OULDMKPBHFDEKM-NJJZJXSWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)